molecular formula C8H9N3 B6202639 2-amino-5-(methylamino)benzonitrile CAS No. 150893-23-5

2-amino-5-(methylamino)benzonitrile

Cat. No. B6202639
CAS RN: 150893-23-5
M. Wt: 147.2
InChI Key:
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Description

2-Amino-5-(methylamino)benzonitrile (AMBN) is an organic compound belonging to the aminobenzonitrile family. It is a colorless solid that is soluble in organic solvents and is used in a variety of scientific and industrial applications. AMBN is a versatile compound that has been studied extensively in recent years due to its potential applications in a range of fields.

Scientific Research Applications

2-amino-5-(methylamino)benzonitrile has been studied extensively in recent years due to its potential applications in a variety of scientific fields. It has been used in the synthesis of various organic compounds and in the development of new materials. It has also been used in the study of enzyme kinetics, as a catalyst in organic synthesis, and as a reagent in the study of organic reactions. Additionally, 2-amino-5-(methylamino)benzonitrile has been used in the study of drug metabolism, as a fluorescent probe, and as a fluorescent dye.

Mechanism of Action

The mechanism of action of 2-amino-5-(methylamino)benzonitrile is not yet fully understood. However, it is believed to act as a proton donor, which can facilitate the formation of amide bonds. It is also believed to act as a nucleophile, which can facilitate the formation of carbon-carbon bonds. Additionally, 2-amino-5-(methylamino)benzonitrile can act as a reducing agent, which can facilitate the formation of aldehydes and ketones.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-amino-5-(methylamino)benzonitrile have not yet been studied in detail. However, it is believed to have a range of beneficial effects, including antioxidant, anti-inflammatory, and anti-apoptotic effects. Additionally, 2-amino-5-(methylamino)benzonitrile has been shown to have potential anti-cancer effects, as well as potential neuroprotective and cardioprotective effects.

Advantages and Limitations for Lab Experiments

2-amino-5-(methylamino)benzonitrile has a number of advantages for use in laboratory experiments. It is a highly versatile compound that can be used in a variety of applications. Additionally, it is relatively inexpensive and easy to obtain. However, it is important to note that 2-amino-5-(methylamino)benzonitrile is an unstable compound and must be stored properly to ensure its integrity. Additionally, it is important to note that 2-amino-5-(methylamino)benzonitrile is a highly toxic compound and should be handled with care.

Future Directions

The potential applications of 2-amino-5-(methylamino)benzonitrile are vast and there are numerous possible future directions for its use. Some potential future directions for 2-amino-5-(methylamino)benzonitrile include its use in the development of new materials, in the study of drug metabolism, in the development of new catalysts, and in the development of new fluorescent probes. Additionally, 2-amino-5-(methylamino)benzonitrile could be used in the study of enzyme kinetics, in the development of new pharmaceuticals, and in the study of organic reactions. Additionally, 2-amino-5-(methylamino)benzonitrile could be used in the study of biochemical and physiological effects, as well as in the development of new therapeutic agents.

Synthesis Methods

2-amino-5-(methylamino)benzonitrile can be synthesized through the reaction of 2-amino-5-chlorobenzonitrile and methylamine. The reaction is carried out in anhydrous conditions at temperatures ranging from 0-100°C. The reaction is typically conducted in aqueous media, such as methanol or ethanol, and the reaction time is typically between 1-2 hours. The reaction yields 2-amino-5-(methylamino)benzonitrile with a purity of up to 99%.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-amino-5-(methylamino)benzonitrile involves the reaction of 2-nitro-5-(methylamino)benzonitrile with hydrogen gas in the presence of a palladium catalyst to yield the desired product.", "Starting Materials": [ "2-nitro-5-(methylamino)benzonitrile", "Hydrogen gas", "Palladium catalyst" ], "Reaction": [ "The 2-nitro-5-(methylamino)benzonitrile is dissolved in a suitable solvent such as ethanol or methanol.", "Hydrogen gas is bubbled through the solution in the presence of a palladium catalyst.", "The reaction mixture is heated to a suitable temperature, typically around 50-60°C.", "The reaction is monitored by TLC or HPLC until completion.", "The product, 2-amino-5-(methylamino)benzonitrile, is isolated by filtration or extraction and purified by recrystallization or chromatography." ] }

CAS RN

150893-23-5

Molecular Formula

C8H9N3

Molecular Weight

147.2

Purity

95

Origin of Product

United States

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